molecular formula C20H21N3O4 B3817517 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

Cat. No. B3817517
M. Wt: 367.4 g/mol
InChI Key: OFJZPFDPMBMMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone, commonly known as Furosemide, is a loop diuretic medication that is used to treat hypertension, edema, and congestive heart failure. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. However,

Mechanism of Action

The mechanism of action of Furosemide involves the inhibition of the sodium-potassium-chloride co-transporter in the loop of Henle in the kidneys. This leads to increased excretion of sodium and chloride ions, which results in increased urine output and decreased fluid retention. Furosemide also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypokalemia and hyponatremia, due to its effects on sodium and chloride ion reabsorption in the kidneys. Furosemide can also cause dehydration and hypovolemia, which can lead to dizziness, lightheadedness, and fainting. Additionally, Furosemide can cause metabolic alkalosis due to increased excretion of hydrogen ions.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action, making it a useful tool for studying the renal system and cardiovascular system. Furosemide can also be used to induce acute kidney injury in animal models, which can help to study the pathophysiology of this condition. However, Furosemide has limitations in that it can cause electrolyte imbalances and other physiological effects, which can complicate experimental results.

Future Directions

There are several future directions for research on Furosemide. One area of interest is the development of new loop diuretics with improved efficacy and fewer side effects. Another area of interest is the use of Furosemide in combination with other drugs for the treatment of various diseases and conditions. Additionally, there is ongoing research on the role of Furosemide in the treatment of acute kidney injury, congestive heart failure, and other cardiovascular diseases.

Scientific Research Applications

Furosemide has been extensively studied for its scientific research applications. It has been shown to have potential therapeutic effects in the treatment of various diseases and conditions. For example, Furosemide has been found to be effective in the treatment of acute kidney injury, which is a common complication of major surgery, sepsis, and other critical illnesses. It has also been studied for its potential use in the treatment of hypertension, congestive heart failure, and other cardiovascular diseases.

properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-18(16-8-9-23(19(16)25)15-5-2-1-3-6-15)21-10-12-22(13-11-21)20(26)17-7-4-14-27-17/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJZPFDPMBMMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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